molecular formula C10H19NO B1626931 (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine CAS No. 219794-79-3

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine

Cat. No.: B1626931
CAS No.: 219794-79-3
M. Wt: 169.26 g/mol
InChI Key: CWZWBZXPEJJRSS-GUBZILKMSA-N
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Description

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is a chiral quinuclidine derivative This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinuclidine derivative.

    Ethylation: The ethyl group is introduced via an alkylation reaction, using ethyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides, amines, and thiols.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Functionalized quinuclidine derivatives.

Scientific Research Applications

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis, facilitating the construction of complex molecules with specific stereochemistry.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value compounds.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by acting as an agonist or antagonist, influencing the activity of neurotransmitters or other signaling molecules.

Comparison with Similar Compounds

  • (2S,4S,5R)-2-Isobutyl-5-(2-thienyl)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine-2,4-dicarboxylic acid
  • (2S,4S,5R)-1-(4-tert-butylbenzoyl)-2-isobutyl-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylic acid

Comparison:

  • Structural Differences: While these compounds share a similar quinuclidine core, they differ in the substituents attached to the core structure, leading to variations in their chemical and biological properties.
  • Uniqueness: (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is unique due to its specific hydroxymethyl and ethyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h8-10,12H,2-7H2,1H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZWBZXPEJJRSS-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584106
Record name [(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219794-79-3
Record name (1S,2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octane-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219794-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine
Reactant of Route 2
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine
Reactant of Route 3
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine
Reactant of Route 4
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine
Reactant of Route 5
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine
Reactant of Route 6
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine

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